molecular formula C9H14O2 B3065543 1-(Cyclopropylmethyl)cyclobutanecarboxylic acid CAS No. 518346-54-8

1-(Cyclopropylmethyl)cyclobutanecarboxylic acid

Katalognummer B3065543
CAS-Nummer: 518346-54-8
Molekulargewicht: 154.21
InChI-Schlüssel: LPBPYHPNUCDBEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropylmethyl)cyclobutanecarboxylic acid is a heterocyclic organic compound with the molecular formula C9H14O2 . It has a molecular weight of 154.20626 . The IUPAC name for this compound is 1-(cyclopropylmethyl)cyclobutane-1-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring attached to a carboxylic acid group (-COOH) and a cyclopropylmethyl group . The exact mass of the molecule is 154.09900 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 154.21 . The compound has a storage temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

1-(Cyclopropylmethyl)cyclobutanecarboxylic acid and its derivatives have been extensively studied for their synthesis methods and potential applications. A notable example includes the development of a novel synthesis route for 1-aminocyclopropanecarboxylic acid, highlighting its practical and industrial application prospects (Fu Zhi-feng, 2004). Additionally, the synthesis of diastereomerically pure 1-aminocyclopropylphosphonic acids has been explored, considering the significant biological activity and enzyme inhibition properties of cyclopropyl amino acids (U. Groth, L. Lehmann, L. Richter, Ulrich Schöllkopfh, 1993).

Biological Activities and Applications

The compound and its analogs have demonstrated diverse biological activities. For instance, a study identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants, suggesting its potential involvement in plant physiology (N. Hoffman, S. Yang, T. McKeon, 1982). Additionally, compounds like 1-amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic acid have been synthesized for potential use in therapies such as boron neutron capture therapy (G. Kabalka, B. Das, Sasmita Das, Guishing Li, R. Srivastava, N. Natarajan, M. K. Khan, 2002).

Structural Studies

Structural studies of cyclobutanecarboxylic acid derivatives have provided insights into their molecular configurations and potential applications in synthesis and medicinal chemistry. An example is the X-ray diffraction study of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, which helped understand the molecular structure and conformation of these compounds (G. M. Reisner, J. Korp, I. Bernal, R. Fuchs, 1983).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Zukünftige Richtungen

1-(Cyclopropylmethyl)cyclobutanecarboxylic acid is offered for experimental or research use . It could potentially be used as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure . Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .

Eigenschaften

IUPAC Name

1-(cyclopropylmethyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)9(4-1-5-9)6-7-2-3-7/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBPYHPNUCDBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665706
Record name 1-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

518346-54-8
Record name 1-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of LDA (100 ml, 2.0 M THF solution) in THF (100 ml) was added dropwise over a period of 20 minutes at 0° C., a solution of cyclobutane carboxylic acid (10 g, 0.1 mol) in THF (15 ml). The resulting mixture was stirred at RT for 2 h then bromoethylcyclopropane (15 g, 0.11 mol) was added dropwise and the mixture was stirred at RT. overnight. To the reaction mixture was added 2N HCl and the mixture was extracted with EtOAc. The organic layer was washed with water and brine to afford the title compound as light yellow oil (19.2 g), which was used in the next step without purification.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure described for Intermediate 15.1 from cyclobutanecarboxylic acid and (bromomethyl)cyclopropane.
[Compound]
Name
Intermediate 15.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared according to the procedure described for Intermediate 15.1 from cyclobutanecarboxylic acid and (bromomethyl)cyclopropane. Intermediate 19.2: [1-(cyclopropylmethyl)cyclobutyl]methanol. The title compound was prepared according to the procedure described for Intermediate 15.2 from intermediate 19.1. Intermediate 19.3: 1-(cyclopropylmethyl)cyclobutanecarbaldehyde. The title compound was prepared according to the procedure described for Intermediate 15.3 from intermediate 19.2. Intermediate 19.4: 1-[1-(cyclopropylmethyl)cyclobutyl]prop-2-yn-1-ol. The title compound was prepared according to the procedure described for Intermediate 15.4 from intermediate 19.3. Intermediate 19.5: tert-butyl({1-[1-(cyclopropylmethyl)cyclobutyl]prop-2-ynyl}oxy) dimethylsilane. The title compound was prepared according to the procedure described for Intermediate 15.5 from intermediate 19.4. Rf 0.8 (EtOAc/hexanes 1/9). Intermediate 19.6: 4-{[tert-butyl(dimethyl)silyl]oxy}-4-[1-(cyclopropylmethyl) cyclobutyl]but-2-yn-1-ol.
[Compound]
Name
Intermediate 15.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 15.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 19.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 19.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1-[1-(cyclopropylmethyl)cyclobutyl]prop-2-yn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Intermediate 15.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
intermediate 19.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Intermediate 19.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
tert-butyl({1-[1-(cyclopropylmethyl)cyclobutyl]prop-2-ynyl}oxy) dimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Intermediate 15.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
intermediate 19.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
Intermediate 19.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
4-{[tert-butyl(dimethyl)silyl]oxy}-4-[1-(cyclopropylmethyl) cyclobutyl]but-2-yn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
Intermediate 19.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
Intermediate 15.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
intermediate 19.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
Intermediate 19.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)cyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethyl)cyclobutanecarboxylic acid
Reactant of Route 3
1-(Cyclopropylmethyl)cyclobutanecarboxylic acid
Reactant of Route 4
1-(Cyclopropylmethyl)cyclobutanecarboxylic acid
Reactant of Route 5
1-(Cyclopropylmethyl)cyclobutanecarboxylic acid
Reactant of Route 6
1-(Cyclopropylmethyl)cyclobutanecarboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.